molecular formula C16H22N4O5S2 B13059037 4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol

4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13059037
M. Wt: 414.5 g/mol
InChI Key: JZBNWTOYYPULHM-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol (CAS 522606-87-7) is a high-purity synthetic organic compound with a molecular formula of C16H22N4O5S2 and a molecular weight of 414.5 g/mol. This chemical belongs to the 1,2,4-triazole-3-thiol class of heterocycles, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The structure incorporates a morpholine-4-sulfonyl group and a 2,2-dimethoxyethyl substitution, which may influence its physicochemical properties and biological interactions. Researchers investigating nitrogen-containing heterocycles will find this compound of particular interest due to the documented biological activities of the 1,2,4-triazole-3-thiol core. This structural motif is prevalent in compounds studied for a diverse range of biological applications, including anticancer, antimicrobial, antiviral, and anticonvulsant activities . The mercapto-substituted triazole ring is a key pharmacophore and serves as a versatile building block for further chemical derivatization, such as the synthesis of Schiff bases or metal complexes, which can be explored to develop novel bioactive molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals. For specific handling and storage information, please refer to the Safety Data Sheet (SDS). The Certificate of Analysis (COA) provides detailed quality control data for this specific batch.

Properties

Molecular Formula

C16H22N4O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H22N4O5S2/c1-23-14(24-2)11-20-15(17-18-16(20)26)12-4-3-5-13(10-12)27(21,22)19-6-8-25-9-7-19/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,26)

InChI Key

JZBNWTOYYPULHM-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Hydrazide Intermediate

  • Starting from appropriate dicarbonyl esters or carboxylic acid derivatives, hydrazinolysis is performed using hydrazine hydrate in solvents like DMF under reflux conditions (e.g., 8 hours at elevated temperatures) to yield the hydrazide intermediate.
  • This intermediate is crucial for subsequent cyclization to the triazole ring.

Cyclization to 1,2,4-Triazole-3-thiol Core

  • The hydrazide reacts with carbon disulfide or ammonium thiocyanate under basic conditions (e.g., ethanolic potassium hydroxide) and reflux (up to 10 hours) to form the 1,2,4-triazole-3-thiol.
  • Neutralization and recrystallization steps follow to purify the triazole-thiol compound.

Incorporation of 2,2-Dimethoxyethyl Group

  • The 2,2-dimethoxyethyl substituent is typically introduced via alkylation or condensation reactions involving appropriate dimethoxyacetaldehyde derivatives.
  • Reaction conditions vary but often involve mild heating and catalysis to ensure selective substitution on the triazole nitrogen or carbon atoms.

Microwave-Assisted Synthesis Enhancements

Recent advances have demonstrated that microwave irradiation can significantly improve the efficiency of triazole synthesis:

Step Conventional Method Microwave-Assisted Method Yield Improvement Time Reduction
Cyclization to triazole-3-thiol Reflux 8-10 h at 80-100°C Microwave 5-15 min at 150-160°C 75-90% → 85-97% Hours → Minutes
Mannich base formation Stirring 12 h at RT Microwave 10-30 min at 120-140°C 70-85% → 85-95% Hours → Minutes

Microwave methods reduce reaction times drastically while often improving yields and purity, making them highly attractive for preparing complex triazole derivatives including morpholine-substituted analogs.

Representative Reaction Scheme (Generalized)

$$
\text{Ester or acid derivative} + \text{Hydrazine hydrate} \xrightarrow[\text{Reflux}]{\text{DMF}} \text{Hydrazide intermediate}
$$

$$
\text{Hydrazide} + \text{CS}_2 \xrightarrow[\text{Reflux}]{\text{KOH, EtOH}} \text{1,2,4-Triazole-3-thiol}
$$

$$
\text{Triazole-3-thiol} + \text{Aromatic aldehyde} \xrightarrow[\text{Heat}]{\text{Solvent}} \text{Schiff base}
$$

$$
\text{Schiff base} + \text{Morpholine} + \text{Formaldehyde} \xrightarrow[\text{RT}]{\text{DMF}} \text{Mannich base (final product)}
$$

$$
\text{Mannich base} + \text{Dimethoxyacetaldehyde derivative} \rightarrow \text{4-(2,2-Dimethoxy-ethyl) substituted triazole}
$$

Data Summary Table of Preparation Parameters

Step Reagents Solvent Temp (°C) Time Yield (%) Notes
Hydrazinolysis Hydrazine hydrate DMF Reflux (~150) 8 h 70-80 Intermediate formation
Cyclization Carbon disulfide, KOH EtOH Reflux (80-100) 10 h 75 Triazole-3-thiol ring closure
Schiff base formation Aromatic aldehyde DMF or neat 160-170 (sand bath) 3 h 70-85 Aryl substitution
Mannich reaction Morpholine, formaldehyde DMF RT 12 h 80-90 Introduction of morpholine moiety
Dimethoxyethyl substitution Dimethoxyacetaldehyde Variable Mild heat Variable 60-75 Alkylation step

Analytical Characterization Supporting Preparation

Example: IR bands at 3363 cm⁻¹ (NH), 1642 cm⁻¹ (C=N), and 1238 cm⁻¹ (S=O) confirm key functionalities.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, reduced sulfonyl derivatives, and various substituted triazole and aromatic compounds.

Scientific Research Applications

Antiparasitic Activity

Research indicates that compounds similar to 4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol have shown promise in treating parasitic infections. For instance, modifications of triazole derivatives have been effective against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that specific substitutions on the triazole ring can enhance metabolic stability and potency against this parasite .

Anticancer Properties

Triazole derivatives are being investigated for their anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in various studies. For example, triazoles have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The presence of the morpholine sulfonyl group may enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit activity against a range of bacteria and fungi. In laboratory settings, derivatives of this compound have demonstrated significant inhibition of microbial growth, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The unique structure of this compound allows it to interact with various biological targets. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cytochrome P450 enzymes has been observed in related compounds, suggesting potential implications for drug metabolism and interactions .

Proteomics Research

This compound is utilized in proteomics research due to its ability to selectively bind to proteins of interest. The thiol group allows for covalent modifications that can facilitate the study of protein structures and functions . This application is particularly relevant in understanding disease mechanisms at a molecular level.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiparasiticEffective against Trypanosoma cruzi; structural modifications enhance potency
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntimicrobialSignificant inhibition of bacterial and fungal growth
Enzyme InhibitionInhibits cytochrome P450 enzymes; affects drug metabolism
ProteomicsUsed for covalent modifications in protein studies

Case Study: Antiparasitic Efficacy Against Trypanosoma cruzi

A recent study focused on a series of triazole derivatives similar to this compound demonstrated significant antiparasitic activity. The researchers modified the substituents on the triazole ring and assessed their effects on metabolic stability and potency against Trypanosoma cruzi. The lead compound exhibited a pEC50 value indicating strong activity with minimal toxicity towards mammalian cells .

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols

Compound Name Position 4 Substituent Position 5 Substituent Key Functional Groups Biological Activity (Reported)
Target Compound 2,2-Dimethoxyethyl 3-(Morpholine-4-sulfonyl)phenyl Morpholine sulfonyl, thiol Not explicitly reported (structural)
4-(4-Fluoro-phenyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-triazole-3-thiol 4-Fluorophenyl 3-(Morpholine-4-sulfonyl)phenyl Morpholine sulfonyl, thiol Research chemical (commercial use)
4-(4-Methoxyphenyl)-5-phenyl-4H-triazole-3-thiol 4-Methoxyphenyl Phenyl Methoxy, thiol Antifungal, antimicrobial
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-triazole 4-Chlorophenyl 3-(Trifluoromethyl)benzylsulfanyl Trifluoromethyl, sulfanyl Not explicitly reported
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-triazole-3-thiol Ethoxyphenyl 2-Methylbenzylidene hydrazine Hydrazone, thiol Potential bioactivity (structural)
Physicochemical Properties
  • Solubility: The morpholine sulfonyl group enhances hydrophilicity compared to non-polar substituents like trifluoromethyl () .
  • Stability : The dimethoxyethyl group may confer metabolic stability by resisting oxidative degradation, unlike compounds with benzylidene hydrazine moieties () .

Biological Activity

4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. Its unique structure incorporates a triazole ring, thiol group, and various substituents that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Triazole Ring : Known for its diverse biological activities.
  • Thiol Group : Enhances reactivity and biological interactions.
  • Morpholine-4-sulfonyl Group : Imparts specific pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Cellular Process Interference : It can disrupt signaling pathways critical for cell survival and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives can demonstrate significant antimicrobial properties. The specific compound has been noted for its effectiveness against various pathogens due to its ability to interfere with microbial enzyme systems.

Anticancer Activity

The compound has shown promise in anticancer research. Its structural analogs have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antiviral Properties

Emerging data suggest potential antiviral activity against RNA viruses. Compounds with similar structures have demonstrated efficacy in blocking viral replication.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of triazole derivatives, the compound was tested against multiple bacterial strains. Results indicated an inhibition zone diameter significantly larger than that of control compounds, suggesting strong antibacterial properties.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
E. coli1810
S. aureus2012
P. aeruginosa159

Study 2: Anticancer Activity

A series of in vitro experiments assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed IC50 values indicative of potent anticancer activity:

Cell LineIC50 (µM)
MCF7 (Breast)5.0
HeLa (Cervical)8.3
A549 (Lung)6.7

Study 3: Antiviral Activity

In a recent investigation into antiviral properties, the compound was evaluated for its ability to inhibit the replication of HCV. The results demonstrated an EC50 value significantly lower than that of standard antiviral agents, indicating promising antiviral potential.

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